molecular formula C36H33N3O4 B610567 ROX alkyne, 5-isomer CAS No. 2264016-88-6

ROX alkyne, 5-isomer

Cat. No. B610567
M. Wt: 571.68
InChI Key: CVKMZLSPUPLXNQ-UHFFFAOYSA-N
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Description

With its quantum yield approaching unity, ROX has become a popular dye for qPCR and microscopy. This bright fluorophore is available as an alkyne for copper-catalyzed Click chemistry reaction. This is a pure 5-isomer of ROX. ROX is prone to oxidation. Therefore, its derivatives should be preferably stored in inert atmosphere.

Scientific Research Applications

Synthesis and Separation

  • Baleeva et al. (2018) discussed the optimized synthesis and separation of ROX and JOE dyes isomers. They demonstrated the applicability of these isomers in the synthesis of corresponding N-(3-azidopropyl)amides, highlighting their significance in dye synthesis and separation techniques (Baleeva, Zagudaylova, & Baranov, 2018).

Chemical Kinetics and Combustion Modeling

  • A 1990 study by Miller et al. detailed the role of ROX and similar compounds in chemical kinetics, particularly in combustion modeling. Their research focused on isomerization processes relevant to engine knock in internal combustion engines (Miller, Kee, & Westbrook, 1990).

Photoionization Mass Spectrometry

  • Rotavera et al. (2014) used photoionization mass spectrometry to study product formation from R + O2 reactions. They examined isomerization processes and formation of compounds like 2,2,5,5-tetramethyltetrahydrofuran, highlighting the role of ROX in understanding low-temperature autoignition chemistry (Rotavera et al., 2014).

Polyoxymethylene Synthesis

  • Mu et al. (2013) synthesized novel branched polyoxymethylene copolymers using ROX, demonstrating its importance in materials science, particularly in the development of polymers with controlled thermomechanical properties (Mu, Mingchen, Jiang, & Wan, 2013).

Cycloaddition in Organic Chemistry

  • Grecian and Fokin (2008) explored the cycloaddition of alkynes and nitrile oxides, with an emphasis on isoxazoles synthesis. Their study indicates the versatility of ROX alkynes in facilitating regioselective organic synthesis (Grecian & Fokin, 2008).

Environmental Applications

  • Su et al. (2019) investigated the transformation and elimination of ROX using a composite catalyst. This study highlights the environmental applications of ROX in decontamination processes and the recovery of by-products (Su, Cao, Zhao, & Dionysiou, 2019).

Polymerization Catalysts

  • Carpentier (2015) described the use of ROX-related complexes as catalysts in the ring-opening polymerization of cyclic esters, emphasizing their role in advanced polymerization techniques (Carpentier, 2015).

Photocatalytic Degradation

Aerosol Formation and Photooxidation

  • Kroll et al. (2005) explored secondary organic aerosol formation from isoprene photooxidation, where ROX compounds played a role in understanding the chemical mechanisms involved (Kroll, Ng, Murphy, Flagan, & Seinfeld, 2005).

properties

CAS RN

2264016-88-6

Product Name

ROX alkyne, 5-isomer

Molecular Formula

C36H33N3O4

Molecular Weight

571.68

IUPAC Name

N/A

InChI

InChI=1S/C36H33N3O4/c1-2-13-37-35(40)23-11-12-24(27(20-23)36(41)42)30-28-18-21-7-3-14-38-16-5-9-25(31(21)38)33(28)43-34-26-10-6-17-39-15-4-8-22(32(26)39)19-29(30)34/h1,11-12,18-20H,3-10,13-17H2,(H-,37,40,41,42)

InChI Key

CVKMZLSPUPLXNQ-UHFFFAOYSA-N

SMILES

O=C(NCC#C)C1=CC=C(C(C([O-])=O)=C1)C(C2=CC(CCC3)=C(N3CCC4)C4=C2O5)=C(C=C6CCC7)C5=C8C6=[N+]7CCC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R6G alkyne, 6-isomer

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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